REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.[F:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[N:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(C(C)=O)C(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:31]2[CH2:30][CH2:29][N:28]([CH:27]([C:34]3[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=3)[C:24]3[CH:23]=[CH:22][C:21]([F:20])=[CH:26][CH:25]=3)[CH2:33][CH2:32]2)=[CH:4][CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is refluxed for 20 hours
|
Duration
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20 h
|
Type
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CUSTOM
|
Details
|
the mixture is evaporated under reduced pressure and water and ethyl ether
|
Type
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ADDITION
|
Details
|
are added to the residue
|
Type
|
WASH
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Details
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The ethereal phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on a Kieselgel column
|
Type
|
ADDITION
|
Details
|
a 2:1 mixture of benzene and chloroform as eluant
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(OCCN1CCN(CC1)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |